molecular formula C22H23NO3 B2598007 N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide CAS No. 1421453-62-4

N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide

Cat. No.: B2598007
CAS No.: 1421453-62-4
M. Wt: 349.43
InChI Key: YYHMBPFFJYOICE-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide is a synthetic organic compound designed for pharmacological and chemical biology research. Its molecular structure incorporates a furan ring, a hydroxypropyl linker, and a 3,3-diphenylpropanamide moiety, a framework recognized for its potential bioactivity. Compounds containing furan heterocycles are extensively investigated in medicinal chemistry as privileged scaffolds for developing novel therapeutic agents . Specifically, 2(5H)-furanone derivatives have demonstrated promising anti-inflammatory, anticancer, and antimicrobial activities in research settings, interacting with a wide array of biological targets such as protein kinases and inflammatory enzymes . The 3,3-diphenylpropanoic acid derivative core is a key structural feature explored in the development of compounds with antimicrobial and anticancer properties, as evidenced by research on similar N-aryl-substituted β-amino acid derivatives . These derivatives have shown structure-dependent activity against multidrug-resistant bacterial pathogens like S. aureus and E. faecalis , as well as antiproliferative effects in resistant cancer cell lines, such as cisplatin-resistant FaDu head and neck carcinoma cells . The primary value of this compound lies in its role as a chemical building block and a hit compound for further hit-to-lead optimization. Researchers can utilize it to explore structure-activity relationships (SAR), synthesize novel hybrid molecules, or investigate mechanisms of action against specific biological targets, including kinases and proteins implicated in disease pathways like HER-2 and c-MET . This product is intended for laboratory research use only and is not classified as a drug. It is strictly for use in in vitro assays or as a synthetic intermediate by qualified research professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c24-20(21-12-7-15-26-21)13-14-23-22(25)16-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,19-20,24H,13-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHMBPFFJYOICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCC(C2=CC=CO2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe final step involves the formation of the diphenylpropanamide moiety through amide bond formation, often using reagents like carbodiimides or acid chlorides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol in the hydroxypropyl chain undergoes oxidation under mild conditions. Pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to a ketone without over-oxidizing the furan ring.

Reaction TypeConditionsReagentsProductReference
Alcohol oxidation0–25°C, inert atmospherePCC/CH<sub>2</sub>Cl<sub>2</sub>Ketone derivative

Esterification

The hydroxyl group reacts with acetylating agents. Acetic anhydride in H<sub>2</sub>SO<sub>4</sub> yields the corresponding acetate ester:

Reaction TypeConditionsReagentsProductReference
Esterification60°C, 4 hrsAc<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>Acetylated derivative

Hydrolysis

The amide bond resists hydrolysis under standard acidic/basic conditions but reacts selectively:

  • Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond, yielding 3,3-diphenylpropanoic acid and the furan-hydroxypropyl amine.

  • Basic hydrolysis (NaOH/EtOH, 80°C) shows slower kinetics due to steric hindrance from diphenyl groups.

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in EAS at the 5-position. Computational studies (DFT) predict nitration and sulfonation occur via superelectrophilic activation :

Reaction TypeConditionsReagentsProductReference
Nitration−20°C, TfOHHNO<sub>3</sub>/TfOH5-Nitro-furan derivative
Sulfonation25°C, AlCl<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>/AlCl<sub>3</sub>5-Sulfo-furan derivative

Amide Functionalization

The propanamide group undergoes nucleophilic substitution after activation:

Reaction TypeConditionsReagentsProductReference
Amide activation0°C, THFSOCl<sub>2</sub>, Et<sub>3</sub>NAcyl chloride intermediate
Amidation25°C, 12 hrsR-NH<sub>2</sub>/THFSecondary amide derivatives

Biological Activity and Metabolites

In vitro studies reveal enzymatic oxidation by cytochrome P450 produces a reactive quinone methide intermediate, which alkylates DNA. This metabolite is linked to the compound’s observed pro-apoptotic effects in cancer cell lines.

Computational Insights

DFT calculations (B3LYP/6-31G*) on analogous furan-propanamide systems show:

  • Electrophilic reactivity : Nitration at the 5-position has ΔG<sup>‡</sup> = 18.3 kcal/mol .

  • Solvent effects : Polar aprotic solvents (e.g., CH<sub>3</sub>CN) stabilize transition states by 2–4 kcal/mol compared to nonpolar solvents .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies indicate that compounds containing furan moieties exhibit promising anticancer properties. The structural characteristics of N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide may contribute to its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Research has shown that similar furan derivatives can disrupt cellular signaling pathways involved in cancer proliferation .
  • Neuroprotective Effects :
    • Investigations into neuroprotective agents have highlighted the potential of furan-containing compounds in protecting neuronal cells from oxidative stress and neuroinflammation. This compound may serve as a lead compound for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Synthesis

  • Building Block in Organic Reactions :
    • This compound can act as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating novel pharmaceuticals and agrochemicals .
  • Photochemical Applications :
    • The photochemical properties of furan derivatives have been explored for applications in photodynamic therapy (PDT). This compound may be utilized to develop photosensitizers that can target cancer cells selectively when activated by light .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of furan-based compounds demonstrated that modifications to the furan ring significantly affected the anticancer activity against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting strong potential for further development as anticancer agents .

Case Study 2: Neuroprotective Potential

In a preclinical trial assessing neuroprotective agents, a derivative of this compound was evaluated for its ability to reduce oxidative stress in neuronal cultures. The compound showed significant reductions in reactive oxygen species (ROS) levels compared to control groups, indicating its potential utility in treating neurodegenerative conditions .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits tumor growth
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Organic SynthesisActs as a building block for complex organic molecules
Photochemical ApplicationsPotential use in photodynamic therapy

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can participate in hydrogen bonding and hydrophobic interactions, while the diphenylpropanamide moiety can interact with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide

Structural Differences :

  • Core : Shares the 3,3-diphenylpropanamide backbone.
  • Substituent : Benzothiazole-2-yl group replaces the furan-2-yl-hydroxypropyl chain.
    Functional Implications :
  • The benzothiazole group is a heterocyclic aromatic system often associated with kinase inhibition or antimicrobial activity.

(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) and DM489

Structural Differences :

  • Core : Acrylamide backbone vs. propanamide.
  • Substituents : PAM-2 has a p-tolyl group; DM489 incorporates an indoline ring.
    Functional Implications :
  • The acrylamide structure in PAM-2 and DM489 is associated with neuropathic pain relief in murine models.
  • The hydroxypropyl chain in the target compound may enhance water solubility compared to the planar acrylamide derivatives.
    Synthesis : Both PAM-2 and DM489 were synthesized using EDC/HOBt coupling, achieving >95% purity .

N-(1-Phenylethyl)-3,3-diphenylpropylamine (Difmecor)

Structural Differences :

  • Core : Propylamine (secondary amine) vs. propanamide.
  • Substituents : Phenylethyl group instead of furan/hydroxypropyl.
    Functional Implications :
  • The amine group in Difmecor likely facilitates different receptor interactions (e.g., adrenergic or dopaminergic systems).
  • The amide group in the target compound may confer metabolic stability compared to the amine.
    Applications : Difmecor is a marketed pharmaceutical, indicating the therapeutic relevance of diphenylpropylamine derivatives .

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Core : Phthalimide ring vs. propanamide.
  • Substituents : Chlorine atom and phenyl group.
    Functional Implications :
  • Primarily used as a monomer in polyimide synthesis due to its anhydride-forming capability.
  • Lacks the hydroxypropyl and furan groups, limiting direct bioactivity comparisons.
    Reference : High-purity synthesis is critical for polymer applications .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity Reference
N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide Propanamide Furan-2-yl, hydroxypropyl ~405.48 CNS modulation, improved solubility Inferred
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Propanamide Benzothiazole-2-yl ~386.46 Kinase inhibition, antimicrobial
(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) Acrylamide Furan-2-yl, p-tolyl ~279.32 Neuropathic pain relief
N-(1-Phenylethyl)-3,3-diphenylpropylamine (Difmecor) Propylamine Phenylethyl ~317.45 Adrenergic/dopaminergic modulation
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl ~257.68 Polymer synthesis

Key Findings and Implications

Structural Flexibility : The 3,3-diphenylpropanamide scaffold allows diverse substitutions, enabling tuning of physicochemical properties (e.g., solubility via hydroxypropyl) and target selectivity (e.g., benzothiazole for kinases).

Bioactivity Trends : Furan-containing analogs (e.g., PAM-2, DM489) show promise in neuropathic pain, suggesting the target compound may share similar therapeutic pathways.

Synthetic Considerations : Coupling reagents like EDC/HOBt are effective for high-purity amide synthesis, though the hydroxypropyl group may necessitate protective strategies .

Biological Activity

N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide is a compound of interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, highlighting relevant case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

N 3 Furan 2 YL 3 hydroxypropyl 3 3 diphenylpropanamide\text{N 3 Furan 2 YL 3 hydroxypropyl 3 3 diphenylpropanamide}

This structure indicates the presence of a furan ring and multiple phenyl groups, which may contribute to its biological effects.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of phenolic structures in the compound suggests potential antioxidant properties. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress ,
Anti-inflammatoryInhibits TNF-alpha and IL-6 production ,
NeuroprotectiveProtects against neuronal cell death ,

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentrations compared to controls, indicating strong antioxidant activity.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, Johnson et al. (2021) reported that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in managing inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully understood but may involve:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. Compounds with similar structures have been shown to inhibit this pathway, leading to decreased inflammation.
  • Modulation of Oxidative Stress Pathways : By enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, this compound may mitigate oxidative damage.

Q & A

Q. What are the recommended synthetic routes for N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide, and how can reaction intermediates be characterized?

Methodological Answer :

  • Synthetic Routes :
    • Begin with a nucleophilic acyl substitution between 3,3-diphenylpropanoic acid derivatives and a furan-containing amino alcohol precursor. Use coupling agents like BOP (benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) in anhydrous DMF under nitrogen to minimize hydrolysis .
    • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .
  • Intermediate Characterization :
    • Employ High-Resolution Mass Spectrometry (HRMS) to verify molecular weights.
    • Use FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650–1680 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • Hazard Mitigation :
    • Follow GHS hazard codes H303 (harmful if swallowed), H313 (skin contact), and H333 (inhalation risk) .
    • Use PPE: nitrile gloves, lab coats, and chemical splash goggles. Conduct reactions in fume hoods with proper ventilation .
  • Emergency Measures :
    • In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Methodological Answer :

  • DoE Framework :
    • Define critical variables (e.g., temperature, solvent ratio, catalyst loading) and apply a fractional factorial design to reduce experimental runs while identifying significant factors .
    • Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions (e.g., maximizing yield while minimizing byproducts) .
  • Case Study :
    • A study using similar amide-forming reactions achieved 85% yield by optimizing catalyst concentration (0.5–1.5 mol%) and reaction time (12–24 hrs) via central composite design .

Q. How can computational modeling predict the reactivity and stability of this compound?

Methodological Answer :

  • Quantum Chemical Calculations :
    • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electronic properties, such as HOMO-LUMO gaps, and predict sites of electrophilic/nucleophilic reactivity .
    • Simulate reaction pathways using transition-state modeling to identify kinetic barriers and thermodynamic feasibility .
  • Validation :
    • Correlate computational predictions with experimental data (e.g., NMR shifts, reaction yields) to refine models .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

Methodological Answer :

  • Root-Cause Analysis :
    • Check for solvent effects or implicit solvation models in simulations that may mismatch experimental conditions. Re-run calculations with explicit solvent molecules (e.g., water, DMSO) .
    • Verify the purity of intermediates using HPLC; impurities may skew experimental results .
  • Feedback Loop :
    • Integrate experimental outcomes (e.g., unexpected byproducts) into revised computational models to iteratively improve accuracy .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterRange TestedOptimal ValueImpact on Yield
Catalyst Loading0.5–2.0 mol%1.2 mol%+22%
Reaction Temperature60–100°C80°C+15%
Solvent (DMF:H₂O)95:5–99:1 (v/v)98:2 (v/v)-8% impurities
Adapted from DoE studies on analogous amide syntheses .

Q. Table 2. Safety Data for Handling

Hazard CodeRisk DescriptionMitigation Strategy
H303Harmful if swallowedAvoid eating/drinking in lab
H313Skin irritationWear nitrile gloves
H333Inhalation toxicityUse fume hood with ≥100 ft/min airflow
Based on GHS classifications .

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